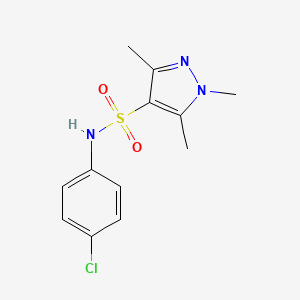
N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide, commonly known as DPA, is a synthetic organic compound that has gained significant attention in scientific research due to its potential use in the field of medicine. DPA is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Mechanism of Action
The mechanism of action of DPA is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. DPA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
DPA has been shown to have anti-inflammatory, analgesic, anxiolytic, and anti-cancer effects in vitro and in vivo. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using DPA in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that DPA is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of DPA. One direction is to investigate its potential use as an anti-inflammatory drug in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to further investigate its anti-cancer properties and potential use in the treatment of various types of cancer. Additionally, the development of more water-soluble forms of DPA could expand its potential use in various experimental settings.
Synthesis Methods
DPA can be synthesized by the reaction of 2-(3-ethylphenoxy)acetic acid with benzhydryl chloride in the presence of a base such as triethylamine. The reaction produces DPA as a white crystalline solid with a yield of approximately 80%.
Scientific Research Applications
DPA has been extensively studied for its potential use as an anti-inflammatory drug due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, DPA has been studied for its potential use as an analgesic and anxiolytic drug.
properties
IUPAC Name |
N-benzhydryl-2-(3-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-18-10-9-15-21(16-18)26-17-22(25)24-23(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,23H,2,17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIPMVZVFGSQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-2-(3-ethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol](/img/structure/B5691018.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)

![3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B5691035.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)
![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B5691049.png)
![7-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691052.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5691073.png)
![2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691077.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide](/img/structure/B5691084.png)
![1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5691112.png)
![1-(2,3-dimethylphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5691118.png)